Cas no 2228327-16-8 (4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol)

4-(2-Bromo-4,6-dimethoxyphenyl)butan-2-ol is a brominated dimethoxyphenyl derivative with a butanol side chain, offering versatile utility in synthetic organic chemistry. Its structure features a bromine substituent at the 2-position and methoxy groups at the 4- and 6-positions, enhancing its reactivity in electrophilic aromatic substitution and cross-coupling reactions. The hydroxyl group on the butan-2-ol moiety provides a handle for further functionalization, making it valuable for constructing complex molecular architectures. This compound is particularly useful in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules. Its well-defined reactivity and stability under standard conditions make it a reliable building block for targeted synthetic applications.
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol structure
2228327-16-8 structure
商品名:4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
CAS番号:2228327-16-8
MF:C12H17BrO3
メガワット:289.165583372116
CID:6041404
PubChem ID:165646176

4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
    • 2228327-16-8
    • EN300-1936382
    • インチ: 1S/C12H17BrO3/c1-8(14)4-5-10-11(13)6-9(15-2)7-12(10)16-3/h6-8,14H,4-5H2,1-3H3
    • InChIKey: UQWUGFHZHFXBKL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1CCC(C)O)OC)OC

計算された属性

  • せいみつぶんしりょう: 288.03611g/mol
  • どういたいしつりょう: 288.03611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 38.7Ų

4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1936382-5.0g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
5g
$4102.0 2023-06-02
Enamine
EN300-1936382-0.1g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
0.1g
$1244.0 2023-09-17
Enamine
EN300-1936382-2.5g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
2.5g
$2771.0 2023-09-17
Enamine
EN300-1936382-5g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
5g
$4102.0 2023-09-17
Enamine
EN300-1936382-0.05g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
0.05g
$1188.0 2023-09-17
Enamine
EN300-1936382-0.5g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
0.5g
$1357.0 2023-09-17
Enamine
EN300-1936382-0.25g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
0.25g
$1300.0 2023-09-17
Enamine
EN300-1936382-1.0g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
1g
$1414.0 2023-06-02
Enamine
EN300-1936382-10.0g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
10g
$6082.0 2023-06-02
Enamine
EN300-1936382-1g
4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol
2228327-16-8
1g
$1414.0 2023-09-17

4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol 関連文献

4-(2-bromo-4,6-dimethoxyphenyl)butan-2-olに関する追加情報

Professional Introduction to 4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol (CAS No. 2228327-16-8)

4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol, with the chemical formula C11H15BrO2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its structural complexity and potential applications in the development of novel therapeutic agents. The presence of both bromo and methoxy substituents on the aromatic ring, along with the secondary alcohol functional group, makes it a versatile intermediate for further chemical modifications and functionalization.

The CAS number 2228327-16-8 provides a unique identifier for this compound, ensuring precise classification and retrieval in chemical databases. This numbering system is essential for researchers to accurately reference and communicate the compound across scientific literature and industrial applications. The molecular structure of 4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol features a butan-2-ol backbone attached to a substituted phenyl ring. The bromo group at the 2-position and the methoxy groups at the 4 and 6 positions introduce specific electronic and steric properties that influence reactivity and interaction with biological targets.

In recent years, there has been growing interest in developing small molecules that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The bromo-substituted aromatic compounds have emerged as particularly valuable scaffolds due to their ability to engage with various enzymes and receptors. Specifically, the 2-bromo-4,6-dimethoxyphenyl moiety in 4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol has been explored for its potential in inhibiting kinases and other protein targets relevant to disease mechanisms.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The secondary alcohol functional group at the butan-2-ol position allows for further derivatization through oxidation, reduction, or esterification reactions. These modifications can fine-tune the pharmacological properties of the compound, such as solubility, metabolic stability, and binding affinity. For instance, researchers have utilized this compound to develop analogs with enhanced activity against specific therapeutic targets.

Recent studies have highlighted the importance of brominated aromatic compounds in drug discovery. The bromo group can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at other positions on the aromatic ring. This flexibility has been leveraged to create libraries of compounds for high-throughput screening (HTS) campaigns. In particular, derivatives of 4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol have shown promise in preclinical studies as inhibitors of tyrosine kinases implicated in cancer progression.

The pharmaceutical industry has been particularly keen on exploring novel derivatives of this compound due to their potential therapeutic benefits. By modifying the substituents on the phenyl ring or introducing additional functional groups at different positions on the butan-2-ol chain, chemists can generate a wide range of compounds with tailored biological activities. Such efforts have led to several patents and ongoing clinical trials investigating the efficacy of these derivatives in treating various diseases.

Beyond its applications in drug development, 4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol has also found utility in synthetic chemistry as a precursor for more complex molecules. Its unique structure provides opportunities for constructing heterocyclic frameworks and other intricate scaffolds that are difficult to access through other synthetic routes. This has made it a valuable reagent in academic research laboratories focused on developing new synthetic methodologies.

The biological activity of this compound has been extensively studied in vitro and in vivo. Initial investigations have revealed that it can interact with multiple targets, including enzymes involved in signal transduction pathways and receptors expressed on cell surfaces. These interactions are thought to modulate cellular processes relevant to disease pathogenesis. For example, studies have shown that derivatives of this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

In conclusion, 4-(2-bromo-4,6-dimethoxyphenyl)butan-2-ol (CAS No. 2228327-16-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications for this compound and its derivatives, underscoring its importance as a valuable resource in modern drug discovery efforts.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd